6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one
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Overview
Description
6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one is a chemical compound with the molecular formula C11H10O5 It is a derivative of isochromenone, characterized by the presence of three hydroxyl groups at positions 6, 7, and 8, and a methyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 3,4-dihydroxybenzaldehyde with methyl acetoacetate in the presence of a base can yield the desired compound. The reaction typically requires refluxing the mixture in a suitable solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as an antioxidant or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one: This compound has a similar structure but includes a methoxy group at position 7.
6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: This compound has hydroxyl and methoxy groups at different positions.
Uniqueness
6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one is unique due to the specific arrangement of hydroxyl groups at positions 6, 7, and 8, which can influence its reactivity and interactions with biological molecules
Properties
Molecular Formula |
C10H8O5 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
6,7,8-trihydroxy-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H8O5/c1-4-2-5-3-6(11)8(12)9(13)7(5)10(14)15-4/h2-3,11-13H,1H3 |
InChI Key |
FBJMEOFSLTXPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C(=O)O1)O)O)O |
Origin of Product |
United States |
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